molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No.: B160401
CAS No.: 6314-28-9
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
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Safety and Hazards

Benzo[b]thiophene-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

Benzo[b]thiophene-2-carboxylic acid is a synthetic compound that has been found to interact with the STING (Stimulator of Interferon Genes) protein . STING is a critical component of the innate immune system and plays a significant role in the body’s defense against viral and bacterial infections .

Pharmacokinetics

It is known that the compound is soluble in ethanol, acetone, and chloroform, but insoluble in water This suggests that the compound may have good bioavailability when administered in a suitable solvent

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment. It is also worth noting that the compound should be stored in cool, dry conditions in well-sealed containers to prevent degradation .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-2-carboxylic acid interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: TNCA can be synthesized through various synthetic routes. One common method involves the cyclization of tryptophan derivatives under specific reaction conditions. The process typically requires the use of solvents like methanol and hydrochloric acid, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, TNCA is produced using large-scale preparative liquid chromatography. This method allows for the purification and isolation of TNCA with high purity levels (≥98% HPLC). The process involves the use of automated liquid samplers and injection pumps to transfer the sample to the flow path, ensuring efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: TNCA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of TNCA, which can be further utilized in scientific research and industrial applications .

Comparison with Similar Compounds

  • (3S)-2,3,4,9-Tetrahydro-1H-β-carboline-3-carboxylic acid
  • 1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid
  • Lycoperodine-1

Comparison: TNCA is unique due to its high affinity for the calcium-sensing receptor and its ability to act as a co-agonist with calcium ions. This property distinguishes it from other similar compounds, which may not exhibit the same level of receptor modulation or therapeutic potential .

Properties

IUPAC Name

1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212485
Record name Thionaphthene-2-carboxylic acid
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-28-9
Record name Benzo[b]thiophene-2-carboxylic acid
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Record name Thionaphthene-2-carboxylic acid
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Record name 6314-28-9
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Record name Thionaphthene-2-carboxylic acid
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Record name Benzo[b]thiophene-2-carboxylic acid
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Record name THIONAPHTHENE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A four-necked flask (300 ml capacity) equipped with a stirrer, thermometer and condenser was charged with 30.4 g (0.20 mol) of 2-methylthiobenzaldehyde and 28.4 g (0.30 mol) of monochloroacetic acid and the reaction was conducted with stirring at 110° C. for about 10 hours. After completion of the reaction, 150 g of toluene was added to dissolve the reaction mixture and the solution was cooled for precipitation. The precipitate was collected by filtration and dried to give 28.5 g (yield 80%) of 2-benzo[b]thiophenecarboxylic acid as light yellow crystals.
Name
2-methylthiobenzaldehyde
Quantity
30.4 g
Type
reactant
Reaction Step One
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28.4 g
Type
reactant
Reaction Step One
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150 g
Type
reactant
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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 eq.) was added dropwise to a round-bottom flask containing a mixture of hydrocinnamic acid (1 eq.) and pyridine (0.1 eq.) heated to 150° C. TLC after 3 h showed complete consumption of starting material. The reaction mixture was cooled to it and water (10 vol), 35% HCl (1 vol.), and THF (15 vol) were added and the mixture heated at 60° C. for 30 minutes. After 30 minutes, the THF was removed in vacuo and the obtained precipitate was filtered, dissolved in a 3:1 water:ethanol mixture (20 vol) and heated at 90° C. for 1 hr. After 1 h, the solution was cooled to it and allowed to stir overnight. The separated solid was filtered and recrystallized from toluene to get the corresponding benzothiophene-2-carboxylic acid. The results for various substituted chlorobenzothiophene carboxylic acids are given in Table 1.
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Synthesis routes and methods III

Procedure details

Into a 200-ml four-necked flask equipped with a stirrer, a thermometer and a reflux condenser were fed 14.1 g (0.18 mole) of anhydrous sodium sulfide, 5.8 g (0.18 mole) of sulfur and 45 ml of dimethylformamide. The mixture was stirred at room temperature. Heat generation occurred and the mixture temperature increased to 45° C. After the completion of the heat generation, 21.1 g (0.15 mole) of 2-chlorobenzaldehyde was dropwise added in 10 minutes at 70°-75° C. with slight heating. The mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to room temperature. To the mixture being stirred was dropwise added 16.3 g (0.15 mole) of methyl chloroacetate in 10 minutes under spontaneous heat generation. The mixture was stirred at 55°-60° C. for 1.5 hours. 8.1 g (0.15 mole) of sodium methoxide was added at the same temperature, followed by stirring for 30 minutes. The reaction mixture was analyzed by gas chromatography, which indicated the formation of methyl benzo[b]thiophene-2-carboxylate in an amount of 86% by areal ratio. The reaction mixture was stirred for a further 1 hour. 40 ml of water and 6 g of 48% sodium hydroxide were added and the mixture was stirred at 95° C. for 1.5 hours to give rise to hydrolysis. After the completion of the reaction, dilution with 100 ml of water was conducted. 100 ml of toluene was added and extraction was conducted at 75° C. to remove neutral components. The aqueous layer was placed in a 1-litter beaker. Thereto was dropwise added 22.1 g (0.21 mole) of 95% sulfuric acid with stirring. The resulting crystals were collected by filtration and dried to obtain 17.6 g of crude benzo[b]thiophene-2-carboxylic acid. This product was washed with toluene and redried to obtain 17.1 g of benzo[b]thiophene-2-carboxylic acid. The yield was 64.0% and the purity was 99.7%.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
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Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
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Quantity
5.8 g
Type
reactant
Reaction Step Five
Quantity
21.1 g
Type
reactant
Reaction Step Six
Quantity
16.3 g
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
22.1 g
Type
reactant
Reaction Step Ten
Quantity
100 mL
Type
solvent
Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

Thionaphthene was treated in a carboxylation reaction in accordance with the procedure described by D. A. Shirley and M. D. Cameron, in J. Am. Chem. Soc., 72, 2788, 1950 using N-butyllithium in ether, followed by carbonation with dry ice, and hydrolysis to the acid. The product had a melting point of 238°-239° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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